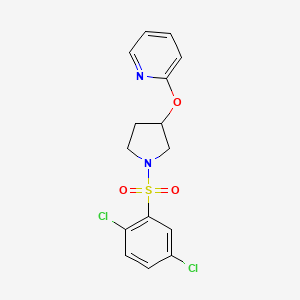
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a dichlorophenyl group, and a pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the pyrrolidine ring is a versatile scaffold for biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of sulfonated tetrahydropyridine derivatives, including sulfonated pyrrolidine, has been achieved through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates. This process occurs efficiently in dichloroethane without the need for catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017).
- A method for synthesizing pyrrolidines mimicking a 1,3-dipolar cycloaddition process has been developed. This involves the addition of γ-chlorocarbanions to electron-deficient formal imines, leading to substituted pyrrolidines (Mąkosza & Judka, 2005).
- The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols produces new 1-(arylsulfonyl)pyrrolidines. This reaction proceeds under mild conditions and offers a method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Applications in Catalysis and Material Science
- Dinuclear Cu(I) complexes incorporating acetylide-functionalized pyridinyl ligands have been synthesized. These complexes are soluble in common organic solvents and have shown moderate power conversion efficiency in dye-sensitized solar cells (Jayapal et al., 2018).
- Magnetically separable graphene oxide anchored with sulfonic acid demonstrated high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. The catalytic system could be reused multiple times without significant loss of performance (Zhang et al., 2016).
Biological and Pharmacological Studies
- Stereoisomers of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, have been studied for their distinct functional, electrophysiological, and binding properties. This research provides insights into the cardiac stereoselectivity and vascular stereospecificity of these compounds (Carosati et al., 2009).
Mécanisme D'action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be relevant .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have significant biological activity .
Action Environment
The success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-11-4-5-13(17)14(9-11)23(20,21)19-8-6-12(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYOIFMZJYVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
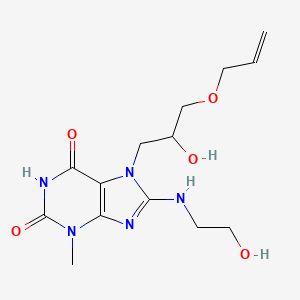
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2947492.png)
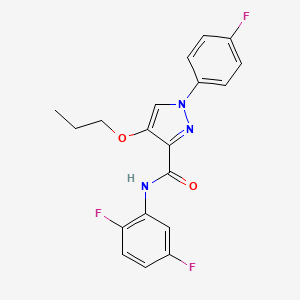
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
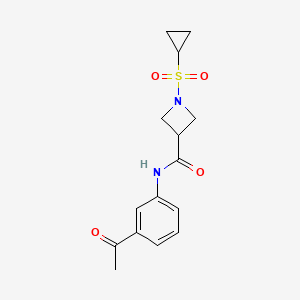
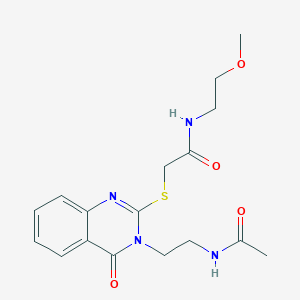
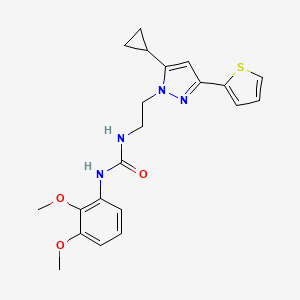

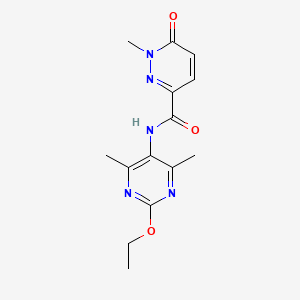
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
